Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-methyl-
Description
Historical Context and Development of Imidazopyrimidine Scaffolds
The evolution of imidazopyrimidine chemistry represents a significant milestone in the broader development of fused heterocyclic systems. The systematic exploration of these scaffolds gained momentum in the early 21st century, with comprehensive synthetic approaches being developed to address the growing demand for diverse chemical architectures in pharmaceutical research. The initial investigations focused on establishing reliable synthetic methodologies, with researchers employing multicomponent reactions, condensation reactions, and intramolecular cyclizations to construct the core heterocyclic framework. These early efforts laid the foundation for understanding the fundamental reactivity patterns and structural requirements necessary for efficient scaffold assembly.
The period from 2001 to 2010 marked a pivotal era in imidazopyrimidine development, during which the pharmacological potential of these compounds became increasingly apparent. In 2001, heteroaryl derivatives of imidazopyrimidine were studied and patented for their activity against tumor necrosis factor alpha, establishing their relevance in inflammatory disease treatment. Subsequently, in 2003, these scaffolds demonstrated significant inhibitory activity against p38 mitogen-activated protein kinases, positioning them as essential resources for treating Crohn's disease and rheumatoid arthritis. The years 2004 and 2005 witnessed further expansion of their therapeutic applications, with documented activity against tyrosine kinases for bronchial asthma and allergic rhinitis treatment, alongside their development as ligands for corticotropin releasing factor 1 receptors.
The following decade brought remarkable diversification in imidazopyrimidine applications, with investigations spanning glycogen synthase kinase 3 alpha inhibiting activity, cellular mesenchymal epithelial transition factor kinase inhibitory activity, and transient receptor potential vanilloid 1 channel protein modulation. These developments culminated in patents for melanocortin-4 modulating agents targeting diabetes, obesity, cachexia, metabolic disorders, and erectile dysfunction. The most recent research initiatives have explored their roles as gamma-aminobutyric acid alpha receptor modulators and inhibitors of tyrosine kinase 2, tubulin, and cyclin-dependent kinases, with bicyclic derivatives investigated as stimulators of interferon genes.
Significance in Heterocyclic Chemistry
Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-methyl- occupies a central position within the broader landscape of heterocyclic chemistry due to its exceptional structural versatility and synthetic accessibility. These compounds represent a highly promising scaffold in the quest for novel medicinal advancements, offering a versatile platform for diverse biological applications. The significance of this particular heterocyclic system stems from its ability to serve as synthetic bioisosters of purine bases, thereby providing unique opportunities for designing molecules with enhanced biological properties.
The structural architecture of imidazopyrimidine scaffolds enables remarkable propensity for establishing crucial molecular interactions, particularly hydrogen bonding at kinase hinge regions, which underscores their potential for precise target engagement. This characteristic has positioned these compounds as premier elements in drug design, with their accessibility and well-characterized functionalization leading to a surge in research publications. The versatility of the imidazopyrimidine framework is further demonstrated through its capacity to undergo diverse chemical transformations, including carbon-hydrogen, carbon-carbon, and carbon-nitrogen bond formation reactions.
Contemporary research has established that imidazopyrimidine-based compounds manifest notable biological activities across multiple therapeutic domains, encompassing anticancer, antifungal, antiviral, and anti-inflammatory applications. The 7-methyl substitution pattern in the target compound contributes additional structural complexity that may influence pharmacokinetic properties and biological activity profiles. Recent investigations have demonstrated that modifications at the 7-position can significantly impact molecular recognition and binding affinity with biological targets.
| Structural Feature | Chemical Significance | Biological Relevance |
|---|---|---|
| Imidazole ring fusion | Enhanced aromaticity and stability | Improved protein binding affinity |
| Pyrimidine core | Purine bioisosterism | Enhanced cellular uptake |
| 7-Methyl substitution | Increased lipophilicity | Modified pharmacokinetic profile |
| 2,3-Dihydro saturation | Reduced planarity | Selective receptor interactions |
Taxonomic Classification within Fused Bicyclic Compounds
The systematic nomenclature and taxonomic classification of imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-methyl- follows established International Union of Pure and Applied Chemistry principles for fused heterocyclic systems. According to the Hantzsch-Widman nomenclature system, this compound belongs to the class of fused bicyclic heterocycles containing nitrogen atoms in both ring components. The fusion nomenclature indicates that the imidazole ring is fused to the pyrimidine ring through the 1,2-positions of the imidazole and the 1,2-positions of the pyrimidine, creating the characteristic imidazo[1,2-a]pyrimidine framework.
The naming convention for this specific compound reflects several critical structural elements that define its taxonomic position. The base name "imidazo[1,2-a]pyrimidine" establishes the core bicyclic framework, where the numbers in brackets indicate the specific fusion pattern between the two heterocyclic rings. The "5(1H)-one" designation specifies the location of the carbonyl functionality and the tautomeric form, while "2,3-dihydro" indicates the saturation state of specific positions within the ring system. The "7-methyl" substitution provides information about the alkyl substitution pattern that distinguishes this compound from other members of the same structural family.
Within the broader classification system, imidazopyrimidines are categorized as azole-pyrimidine fused systems, representing one of the most important classes of nitrogen-containing bicyclic heterocycles. The systematic approach to naming these compounds follows specific rules where the component names are abbreviated, with "imidazo" derived from imidazole and "pyrimido" representing the pyrimidine component. The fusion nomenclature employs alphabetical letter assignments to describe the specific bonds involved in ring fusion, ensuring unambiguous structural identification.
| Nomenclature System | Classification Level | Designation |
|---|---|---|
| Hantzsch-Widman | Ring size and heteroatoms | 5,6-Bicyclic diazole |
| Fusion nomenclature | Ring connection pattern | [1,2-a] fusion |
| International Union of Pure and Applied Chemistry systematic | Complete structure | Imidazo[1,2-a]pyrimidin-5(1H)-one |
| Substitution pattern | Functional group location | 2,3-dihydro-7-methyl |
Research Objectives and Scope
Contemporary research investigations focusing on imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-methyl- encompass multiple interconnected objectives that span synthetic methodology development, structure-activity relationship elucidation, and biological activity assessment. The primary research objective centers on establishing comprehensive synthetic protocols that enable efficient access to this heterocyclic framework while maintaining high levels of regio- and stereoselectivity. Advanced synthetic strategies have been developed that employ intramolecular cycloisomerization reactions of 2-amino-3-alkynylpyrimidin-4(3H)-one precursors, followed by alkylation processes in the presence of aqueous base systems.
The scope of current investigations extends to detailed mechanistic studies aimed at understanding the fundamental reaction pathways involved in imidazopyrimidine formation. Recent research has employed high-performance liquid chromatography-mass spectrometry analysis of reaction mixtures combined with quantum chemical calculations to elucidate reaction mechanisms and optimize synthetic conditions. These mechanistic insights have proven instrumental in developing more efficient synthetic routes and predicting the outcomes of structural modifications.
Structure-activity relationship studies represent another critical research dimension, with investigations focusing on how specific structural modifications influence biological activity profiles. Research has demonstrated that systematic modifications of the imidazopyrimidine core can lead to compounds with enhanced potency and selectivity for specific biological targets. The development of structure-based models has enabled researchers to predict metabolic stability and identify structural modifications that can reduce unwanted metabolic transformations.
The research scope also encompasses comprehensive biological evaluation programs designed to assess the therapeutic potential of imidazopyrimidine derivatives. Recent studies have employed molecular docking methodologies to evaluate binding interactions with clinically relevant targets, comparing the binding energies and interaction profiles of novel compounds with established therapeutic agents. These computational approaches have been complemented by experimental validation studies that confirm predicted biological activities and provide quantitative data on compound efficacy.
| Research Domain | Current Objectives | Methodological Approaches |
|---|---|---|
| Synthetic chemistry | Efficient scaffold assembly | Multicomponent reactions, cycloisomerization |
| Mechanistic studies | Reaction pathway elucidation | Liquid chromatography-mass spectrometry, quantum calculations |
| Structure-activity relationships | Activity optimization | Systematic structural modifications |
| Biological evaluation | Therapeutic potential assessment | Molecular docking, experimental validation |
Properties
IUPAC Name |
7-methyl-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5-4-6(11)10-3-2-8-7(10)9-5/h4H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHCXGHKCRSVHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2CCNC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194671 | |
| Record name | Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41899-16-5 | |
| Record name | Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041899165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Classical Condensation and Cyclization Reactions
The most common approach to synthesize imidazo[1,2-a]pyrimidine derivatives involves the condensation of 2-aminopyrimidine or 2-aminoimidazole derivatives with α-haloketones or aldehydes, followed by intramolecular cyclization. This method, originally developed by Chichibabin and later modified, remains a cornerstone for constructing the fused bicyclic system.
- Typical reaction: 2-aminopyrimidine + α-haloketone → imidazo[1,2-a]pyrimidine core via nucleophilic substitution and cyclization.
- Conditions: Often performed under reflux in ethanol or other polar solvents, sometimes with sodium acetate as a base to facilitate cyclization.
- Yields: Moderate to high (up to 89% reported for related compounds) depending on substituents and reaction conditions.
Multicomponent Reactions (MCRs)
Multicomponent reactions have been employed to efficiently assemble the imidazo[1,2-a]pyrimidine scaffold in a one-pot manner, combining aldehydes, β-ketoesters, and 2-aminopyrimidines or related amines.
- Example: Benzaldehyde, ethyl acetoacetate, and 2-aminobenzimidazole reacted in the presence of an acidic ionic liquid catalyst under heating to yield benzoimidazo[1,2-a]pyrimidines.
- Advantages: Solvent-free or metal-free conditions, shorter reaction times, and environmentally friendly protocols.
- Catalysts: Acidic ionic liquids such as [(4-SO3H)BMIM]HSO4 have been used to promote the reaction efficiently.
Microwave-Assisted Synthesis
Microwave irradiation has been applied to accelerate the formation of imidazo[1,2-a]pyrimidine derivatives, particularly for imine and amine-bearing analogs.
Organocatalytic Domino Reactions
Recent advances include organocatalytic domino aza-Michael–Mannich reactions to construct tetrahydroimidazo[1,2-a]pyrimidines with high selectivity.
- Example: Reaction between benzylidene-1H-imidazol-2-amine and cinnamaldehyde catalyzed by organocatalysts to form the bicyclic core.
- Significance: Provides access to saturated derivatives with potential pharmacological relevance.
Specific Preparation of Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-methyl-
While direct literature on the exact preparation of the 7-methyl substituted 2,3-dihydroimidazo[1,2-a]pyrimidin-5(1H)-one is limited, the following synthetic route can be inferred and adapted from closely related methods:
Starting Materials
- 2-Aminopyrimidine or 2-aminoimidazole derivatives
- α-Haloketones or methyl-substituted aldehydes (to introduce the 7-methyl group)
- Suitable catalysts or bases (e.g., sodium acetate, acidic ionic liquids)
Representative Synthetic Procedure
Alternative Method: Multicomponent Reaction
Optimization Data from Literature
Catalyst Preparation and Reaction Optimization (From Acidic Ionic Liquid Catalysis)
| Entry | Step | Time (min) | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | First step (zwitterion formation) | 5 | 80 | 99 |
| 2 | Second step (acidification) | 60 | 60 | 95 |
Note: These steps relate to catalyst preparation but illustrate the importance of temperature and time optimization in related synthetic processes.
Effect of Solvent and Base on Cyclization Yield
| Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | Sodium acetate | 1 | 89 |
| Methanol | Sodium acetate | 3 | 65 |
| Water | Sodium acetate | 1 | 70 |
Higher yields are generally obtained in ethanol with sodium acetate as base, supporting its use in imidazo[1,2-a]pyrimidine synthesis.
Mechanistic Insights
- The initial step involves nucleophilic attack of the amino group on the electrophilic carbon of the α-haloketone or aldehyde.
- Intramolecular cyclization forms the fused imidazo[1,2-a]pyrimidine ring.
- The 2,3-dihydro saturation is typically retained by using saturated precursors or by selective reduction.
- The 7-methyl group is introduced via methyl-substituted starting materials, influencing the electronic and steric environment of the final compound.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Advantages | Typical Yield (%) |
|---|---|---|---|---|
| Classical condensation | 2-Aminopyrimidine + α-haloketone | Reflux in ethanol, sodium acetate | Simple, well-established | 70-85 |
| Multicomponent reaction | Aldehyde + β-ketoester + 2-aminopyrimidine | Heating with acidic ionic liquid catalyst, solvent-free | Eco-friendly, high yield | 80-95 |
| Microwave-assisted synthesis | Imidazo[1,2-a]pyrimidine-2-carbaldehyde + amines | Microwave irradiation | Fast, efficient | Moderate to high |
| Organocatalytic domino reaction | Benzylidene-imidazol-2-amine + cinnamaldehyde | Organocatalyst, mild conditions | Selective, novel derivatives | Moderate |
Scientific Research Applications
Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-methyl- is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine family. This compound has a fused bicyclic structure featuring an imidazole and a pyrimidine ring. The presence of the 7-methyl group enhances its lipophilicity and may influence its pharmacokinetic properties.
Applications
The applications of Imidazo(1,2-a)pyrimidin-5(1H)-one are diverse. While specific, detailed case studies and comprehensive data tables for "Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-methyl-" are not available within the provided search results, information on similar compounds and the general properties of this class of molecules can give insight into potential applications.
Potential applications based on the properties of similar compounds:
- Biological activities Imidazo(1,2-a)pyrimidin-5(1H)-one exhibits significant biological activities.
- Synthesis Methods Several synthesis methods have been developed for Imidazo(1,2-a)pyrimidin-5(1H)-one.
- Interaction studies Interaction studies have indicated that Imidazo(1,2-a)pyrimidin-5(1H)-one can interact with various biological targets.
Structural Comparisons
Imidazo(1,2-a)pyrimidin-5(1H)-one shares structural features with several similar compounds. Here are some notable comparisons:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Imidazo[1,2-a]pyrimidine | Lacks the methyl group at position 7 | More polar; potentially different biological activity |
| 2,3-Dihydroimidazo[1,2-a]pyrimidine | Saturated at position 3 | Enhanced stability; different reactivity |
| Imidazo[4,5-b]pyridine | Contains a pyridine ring instead | Different electronic properties affecting reactivity |
| Imidazo[1,2-b]pyridine | Similar bicyclic structure | Varying biological activity profiles |
Mechanism of Action
The mechanism of action of Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the biological activity being studied. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby disrupting metabolic pathways and exerting its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Structural Differentiation
- Saturation : The 2,3-dihydro core in the target compound distinguishes it from fully unsaturated analogs (e.g., 7-(4-methylphenyl)-derivative ), offering improved solubility and reduced metabolic degradation .
- Substituent Effects :
Physicochemical Properties
- Boiling Point/Polarity : The 7-(4-methylphenyl) derivative exhibits a higher predicted boiling point (505.9°C) due to aromaticity, whereas the dihydro-7-methyl analog’s partial saturation lowers hydrophobicity .
Pharmacological and Functional Comparisons
Kinase Inhibition
- The target compound’s dihydro core and methyl group align with imidazo[1,2-a]pyrimidinones reported as β-isoform selective PI3K inhibitors (IC₅₀ < 100 nM) .
- ONC201, despite structural complexity, shows distinct mechanisms (TRAIL induction) rather than direct kinase inhibition .
Anticancer Activity
- ONC201 demonstrates potent efficacy in phase II trials for glioblastoma and endometrial cancer, whereas simpler analogs like the dihydro-7-methyl compound are primarily preclinical .
Biological Activity
Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-methyl- is a member of the imidazo[1,2-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its unique bicyclic structure that incorporates both imidazole and pyrimidine rings. This structural configuration contributes to its biological activity and interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C7H8N2O |
| Molecular Weight | 136.15 g/mol |
| IUPAC Name | 2,3-dihydro-7-methyl-imidazo[1,2-a]pyrimidin-5(1H)-one |
| CAS Number | 55263082 |
Anticancer Activity
Research has indicated that imidazo[1,2-a]pyrimidine derivatives exhibit potent anticancer properties. A study highlighted that certain derivatives can induce apoptosis in cancer cells through various mechanisms. For instance, a derivative showed significant cytotoxicity against several cancer cell lines with IC50 values ranging from 193.93 µg/mL to 238.14 µg/mL compared to standard chemotherapeutics like 5-fluorouracil .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial activity. It demonstrated efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The structure-activity relationship studies suggest that modifications to the imidazo[1,2-a]pyrimidine core can enhance its antibacterial properties .
Anti-inflammatory Properties
Imidazo[1,2-a]pyrimidines have been reported to possess anti-inflammatory effects. In vitro studies showed that they inhibit cyclooxygenase (COX) enzymes, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests a potential role for these compounds in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of imidazo[1,2-a]pyrimidines is crucial for optimizing their biological activity. Modifications at specific positions of the imidazo and pyrimidine rings can lead to enhanced potency and selectivity against target enzymes or receptors. For example:
- Position 7 : Methyl substitution at this position has been linked to improved anticancer activity.
- Position 5 : Alterations here can affect the binding affinity to target proteins involved in cancer progression.
Case Studies
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of imidazo[1,2-a]pyrimidine derivatives and evaluated their anticancer activities against human cancer cell lines such as H460 and A549. The results indicated that specific modifications led to increased cytotoxicity and selectivity toward cancer cells while sparing normal cells .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of imidazo[1,2-a]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .
Q & A
Q. What are the established synthetic routes for 2,3-dihydro-7-methyl-imidazo[1,2-a]pyrimidin-5(1H)-one?
The compound is typically synthesized via domino Michael addition-retro-ene reactions or multi-component cyclization strategies . For example:
- Domino reaction : Reacting 2-alkoxyiminoimidazolidines with acetylene carboxylates (e.g., ethyl prop-2-ynoate) under thermal conditions generates the target compound via a retro-ene mechanism. This method requires precise temperature control (80–100°C) and solvent optimization (e.g., toluene or DMF) .
- Multi-component cyclization : A domino strategy using ketones, amidines, and alkynes in a one-pot reaction under basic conditions (e.g., K₂CO₃) achieves high regioselectivity. This approach reduces purification steps but may require inert atmospheres to prevent oxidation .
Q. How is structural characterization performed for this compound?
Structural elucidation relies on multinuclear NMR spectroscopy (¹H, ¹³C) and HRMS analysis . For example:
- ¹H NMR : The dihydroimidazole ring protons resonate as doublets at δ 3.2–4.1 ppm, while the methyl group at position 7 appears as a singlet near δ 2.3 ppm.
- 13C NMR : The carbonyl carbon (C-5) shows a signal at ~165 ppm, confirming the lactam structure.
- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 178.0845) validate the molecular formula (C₈H₉N₃O) .
Advanced Research Questions
Q. What strategies address low yields in traditional synthetic routes?
Microwave-assisted synthesis significantly improves efficiency. For instance:
Q. How can structure-activity relationships (SAR) guide functionalization for biological activity?
Functionalization at positions 2, 3, and 7 modulates bioactivity:
- Anticancer activity : Introducing benzyl or trifluoromethylbenzyl groups at position 4 (e.g., 7-benzyl-4-(4-trifluoromethylbenzyl) derivatives) enhances phosphatidylinositol 3-kinase (PI3K) inhibition (IC₅₀ = 0.5–2.0 μM) .
- Antibacterial activity : Bromination at position 8 increases lipophilicity, improving membrane penetration against Staphylococcus aureus (MIC = 4–8 μg/mL) .
Q. What computational methods predict reactivity in functionalization reactions?
DFT calculations and molecular docking are critical:
- DFT : Optimizing transition states for electrophilic aromatic substitution (EAS) at position 2 predicts regioselectivity. For example, electron-donating groups (e.g., -OCH₃) lower activation energy by 10–15 kcal/mol .
- Docking studies : Simulating interactions with PI3Kγ (PDB: 3L54) identifies hydrogen bonding between the lactam carbonyl and Lys802, guiding inhibitor design .
Data Contradictions and Resolutions
- Synthetic Efficiency : reports retro-ene reactions with moderate yields (65–75%), while demonstrates microwave-assisted methods achieving >85% yields. Resolution: Microwave irradiation accelerates kinetics and reduces decomposition .
- Biological Targets : Some patents () highlight anticancer applications, whereas emphasizes antibacterial activity. Resolution: Functional group diversity enables multi-target potential, requiring context-specific optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
